![molecular formula C22H22N2O4 B2608573 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631866-61-0](/img/structure/B2608573.png)
2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.428. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Heterocyclic Compounds
The compound 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and its derivatives have been synthesized and studied for their potential applications in various scientific research fields. These compounds are typically prepared through a reaction involving methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. This synthesis process yields a range of derivatives with different substituents, demonstrating the versatility of the compound as a scaffold for further chemical modifications. Such derivatives are valuable for exploring pharmacological activities and developing new materials with unique properties (Vydzhak & Panchishyn, 2010).
Development of Fused Heterocyclic Compounds
Research into the compound's utility has extended into the synthesis of polyfunctional fused heterocyclic compounds. These studies involve reacting 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with various amines and other reactants in boiling acetic acid to form different heterocyclic frameworks. These synthetic pathways highlight the compound's role in constructing complex molecules that could have applications in material science, medicinal chemistry, and organic electronics. The structure and properties of these newly synthesized compounds are thoroughly characterized using chemical and spectroscopic techniques, underscoring their potential in various scientific domains (Hassaneen et al., 2003).
Electron Transport Layer in Solar Cells
A novel application of the compound's derivatives has been found in the field of polymer solar cells. A specific derivative, synthesized for use as an electron transport layer (ETL), has demonstrated promising results in improving the power conversion efficiency of inverted polymer solar cells. This application takes advantage of the electron-deficient nature of the compound's backbone and its planar structure, which facilitates high conductivity and electron mobility. The use of this derivative as an ETL in solar cells showcases the potential of such compounds in enhancing renewable energy technologies (Hu et al., 2015).
Cytotoxic Effects and Alkylating Properties
Further investigations into the compound's derivatives have revealed their cytotoxic effects and alkylating properties. Studies on various leukemia cell lines have demonstrated the potential of these derivatives as anticancer agents. The structure-activity relationship analysis provided insights into the physicochemical properties affecting their biological activity, indicating their utility in developing new therapeutic agents. This research emphasizes the compound's significance in medicinal chemistry, particularly in designing compounds with potential antitumor activities (Budzisz et al., 2003).
特性
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-23(2)12-13-24-19(14-8-10-15(27-3)11-9-14)18-20(25)16-6-4-5-7-17(16)28-21(18)22(24)26/h4-11,19H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHZHOVRKJMWIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2608491.png)
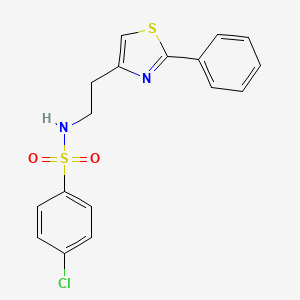
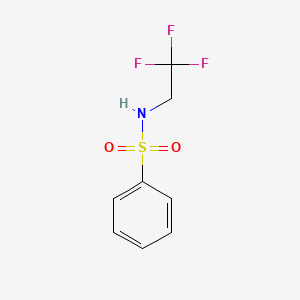

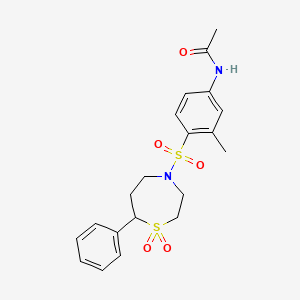
![N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B2608499.png)
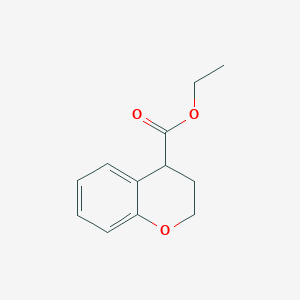
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(3,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2608503.png)
methanone](/img/structure/B2608506.png)

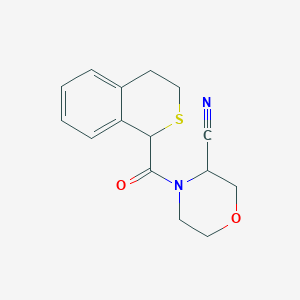
![N-(2,5-difluorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2608511.png)
![N-(4-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2608512.png)
![5-Butoxy-3-{3-methoxy-4-[(4-methoxybenzyl)oxy]phenyl}-2-methyltetrahydroisoxazole](/img/structure/B2608513.png)